methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate
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Overview
Description
Methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a bromoaniline moiety, a cyano group, and a methylsulfanyl group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate typically involves multiple steps. One common method starts with the bromination of aniline to produce 4-bromoaniline . This intermediate is then reacted with other reagents to introduce the cyano and methylsulfanyl groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromoaniline moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate involves its interaction with specific molecular targets. The bromoaniline moiety can interact with enzymes or receptors, while the cyano and methylsulfanyl groups can modulate its reactivity and binding affinity. These interactions can lead to the inhibition or activation of biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-bromoanilino)-4-oxobutanoate
- 4-{(E)-[2-(2-{2-[(4-bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-bromobenzoate
Uniqueness
Methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the cyano and methylsulfanyl groups, in particular, distinguishes it from other similar compounds and enhances its versatility in chemical synthesis and research applications.
Properties
CAS No. |
101662-06-0 |
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Molecular Formula |
C12H11BrN2O2S |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
methyl (E)-3-(4-bromoanilino)-2-cyano-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C12H11BrN2O2S/c1-17-12(16)10(7-14)11(18-2)15-9-5-3-8(13)4-6-9/h3-6,15H,1-2H3/b11-10+ |
InChI Key |
YDRSWASYIKJXSS-ZHACJKMWSA-N |
Isomeric SMILES |
COC(=O)/C(=C(\NC1=CC=C(C=C1)Br)/SC)/C#N |
Canonical SMILES |
COC(=O)C(=C(NC1=CC=C(C=C1)Br)SC)C#N |
Origin of Product |
United States |
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